molecular formula C19H18N4O4 B2646041 4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide CAS No. 324777-33-5

4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide

Cat. No.: B2646041
CAS No.: 324777-33-5
M. Wt: 366.377
InChI Key: URJSBFWKHZRUMW-UHFFFAOYSA-N
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Description

This compound belongs to the class of 5-nitroisatin-based benzoylhydrazines, which are structurally characterized by a nitro-substituted indole-2-one core linked to a benzohydrazide moiety. The tert-butyl group at the 4-position of the benzohydrazide distinguishes it from other derivatives. These compounds are primarily investigated as cyclin-dependent kinase 2 (CDK2) inhibitors due to their ability to interact with the ATP-binding pocket of the enzyme .

Properties

IUPAC Name

4-tert-butyl-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-19(2,3)12-6-4-11(5-7-12)17(24)22-21-16-14-10-13(23(26)27)8-9-15(14)20-18(16)25/h4-10,20,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPJOJPLCLBOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 4-tert-butylbenzohydrazide with an appropriate indole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is typically maintained between 50-100°C to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as Lewis acids or bases, can also be employed to accelerate the reaction rate and improve selectivity. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate, sulfuric acid

    Substitution: Alkyl halides, sodium hydride (NaH)

Major Products

The major products formed from these reactions include amine derivatives, oxides, and substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-butyl-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N’-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of enzyme activity or modulation of signaling pathways. The indole moiety also plays a crucial role in binding to target proteins and influencing their function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group confers distinct steric and electronic properties compared to nitro, amino, or halogen substituents in analogous compounds. Key differences include:

Compound Name Substituent (R) Melting Point (°C) Yield (%) IR ν(C=O) (cm⁻¹) IR ν(C=N) (cm⁻¹)
4-tert-butyl derivative (hypothetical) tert-butyl ~300 (estimated) ~85 ~1710 (estimated) ~1520 (estimated)
3-nitro derivative (3h) nitro 275.2 92 1747 1528
3-amino derivative (3f) amino 327.4 92 1744 1525
3-chloro derivative (3e) chloro 358.5 85 1679 1527

Key Observations :

  • Melting Points: Bulky tert-butyl groups may reduce melting points compared to polar substituents like nitro or amino groups due to disrupted crystal packing.
  • IR Spectroscopy : The tert-butyl group’s electron-donating nature may slightly lower ν(C=O) and ν(C=N) frequencies compared to electron-withdrawing nitro groups .

Spectroscopic and Solubility Behavior

  • UV-Vis Absorption : Derivatives with nitro groups (e.g., 3h) absorb at ~320 nm with extinction coefficients (ε) of 1.92–2.80 × 10⁴ M⁻¹ cm⁻¹ . The tert-butyl group’s hydrophobicity may shift λmax to longer wavelengths (bathochromic shift) due to increased conjugation stability.
  • Solubility: The tert-butyl group enhances lipophilicity, likely improving solubility in non-polar solvents but reducing aqueous solubility compared to amino or hydroxyl derivatives .

Crystallographic and Conformational Analysis

  • Crystal Packing: Derivatives like 4-tert-butyl-N′-[(E)-4-(dimethylamino)phenyl]benzohydrazide (compound 14) crystallize in monoclinic systems with bond lengths (C=O: 1.22 Å, C=N: 1.28 Å) consistent with resonance stabilization . The tert-butyl group induces torsional angles that optimize π-π stacking, unlike nitro derivatives, which prioritize planar conformations .

Environmental and Toxicological Profiles

  • Environmental Impact (EI) : Nitro derivatives exhibit higher EI scores (e.g., 0.45 for 3h) due to aquatic toxicity, whereas tert-butyl compounds may show lower persistence .

Biological Activity

4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Anticancer Activity

Recent studies have indicated that derivatives of benzohydrazide, including compounds similar to this compound, exhibit significant anticancer properties. For instance, a study highlighted that certain benzohydrazide derivatives inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Urease Inhibition

Urease is an enzyme implicated in several pathological conditions, including kidney stones and certain infections. Compounds structurally related to this compound have shown promising urease inhibitory activity. In vitro assays demonstrated varying degrees of inhibition, with IC50 values ranging from 13.33 µM to 251.74 µM compared to standard inhibitors like thiourea .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. Benzohydrazide derivatives have been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances this activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : By binding to urease or other target enzymes, it can disrupt their function, which is particularly useful in treating conditions associated with these enzymes.
  • Free Radical Scavenging : The antioxidant properties help mitigate oxidative damage in cells.

Case Study 1: Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., HeLa and MCF7), derivatives similar to this compound were administered. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with these compounds .

Case Study 2: Urease Inhibition

A series of benzohydrazide derivatives were synthesized and evaluated for urease inhibition using a colorimetric assay. The most potent compounds exhibited IC50 values significantly lower than the standard reference drug, demonstrating their potential as therapeutic agents against urease-related disorders .

Research Findings Summary Table

Activity IC50 Value (µM) Reference
Urease Inhibition13.33 - 251.74
Antioxidant ActivityVaries (not quantified)
Anticancer ActivitySignificant reduction in cell viability

Q & A

Q. Basic Characterization Techniques

  • IR Spectroscopy : Confirm the presence of hydrazide (C=O stretch at 1650–1680 cm⁻¹) and nitro groups (asymmetric stretch at 1520 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for tert-butyl protons (δ 1.3–1.5 ppm) and indole NH (δ 10–12 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

Advanced Resolution Methods
Discrepancies in tautomeric forms (e.g., keto-enol) require DFT calculations to simulate NMR shifts. Compare experimental data with computed spectra (B3LYP/6-31G* basis set) .

What computational approaches predict the ADMET and solubility profiles of this compound?

Basic QSAR Modeling
Use ADMETlab 2.0 to estimate:

  • LogP : ~3.2 (moderate lipophilicity).
  • HIA (Human Intestinal Absorption) : >80% (favorable).
  • CYP450 inhibition : High risk for CYP2D6 .

Advanced Molecular Dynamics (MD)
Simulate solvation free energy in explicit solvents (e.g., water, hexane) using GROMACS. Correlate with experimental solubility data from DMSO assays .

How does structural modification (e.g., substituent variation) influence biological activity?

Q. Basic Structure-Activity Relationship (SAR)

  • Nitro Group (5-position) : Enhances cytotoxicity by promoting redox cycling and ROS generation.
  • tert-Butyl Group : Increases membrane permeability via hydrophobic interactions .

Advanced Mechanistic Insights
Substituents alter binding to CDK2 enzymes (molecular docking with AutoDock Vina). The nitro group forms hydrogen bonds with Lys89 and Asp145 residues, critical for inhibitory activity .

Example Cytotoxicity Data ():

Cell LineIC₅₀ (µM)Mechanism
HeLa (cervix)0.45Apoptosis (Annexin V+)
K562 (leukemia)0.62Mitochondrial depolarization
CEM (T-cell)0.78DNA fragmentation

What strategies validate the compound’s mechanism of action in anticancer studies?

Q. Basic Assays

  • Cell Cycle Analysis : Flow cytometry to detect G2/M arrest (PI staining).
  • Apoptosis : Annexin V-FITC/PI dual staining .

Q. Advanced Profiling

  • Mitochondrial Membrane Potential (ΔΨm) : JC-1 dye to quantify depolarization.
  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., p53, Bcl-2) .

How can environmental toxicity be assessed during preclinical development?

Basic Ecotoxicity Screening
Calculate Environmental Index (EI) using metrics:

  • HTPI (Human Toxicity Potential) : 0.85 (moderate risk).
  • Aquatic Toxicity : EC₅₀ > 10 mg/L (low risk) .

Advanced Lifecycle Analysis
Simulate degradation pathways (hydrolysis, photolysis) via Gaussian08. Predict metabolites using MetaSite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.